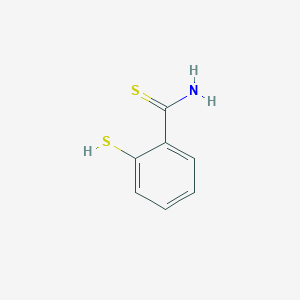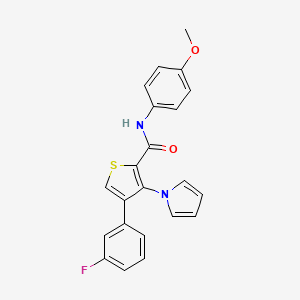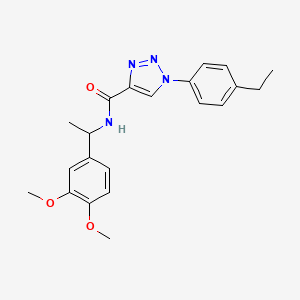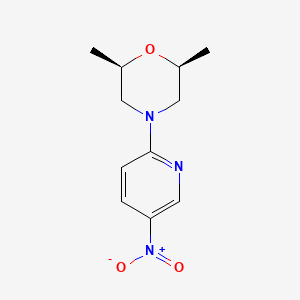
1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine” is a cyclobutane derivative with an aminomethyl (–CH2NH2) group attached to one of the carbons of the cyclobutane ring. Additionally, it has a benzyl (–CH2C6H5) and a methyl (–CH3) group attached to the nitrogen atom of the aminomethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to have a four-membered cyclobutane ring with an aminomethyl group attached. The nitrogen in the aminomethyl group would be further substituted with a benzyl and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds . The presence of the benzyl group might increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Chemical Reactions
Research has explored the synthesis and chemical reactions involving compounds related to "1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine." For instance, the sonification of related amines in the presence of LiF has led to the formation of reactive azomethine ylides, which were then used to synthesize spirocyclic 1,3-thiazolidines (Gebert, Linden, Mlostoń, & Heimgartner, 2003). Additionally, the reaction of benzyl amine with cyclobutanone, leading to the formation of disubstituted 1,3,4-oxadiazole derivatives, has been reported (Ramazani, Shajari, Mahyari, & Ahmadi, 2011).
Crystal Structure Analysis
In the field of crystallography, compounds similar to "1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine" have been studied for their crystal structure. For example, the analysis of valyl benzyl ester chloride has provided insights into molecular arrangements and hydrogen bonding patterns (Dutkiewicz, Siddaraju, Yathirajan, Mayekar, & Kubicki, 2010).
Synthetic Applications
The molecule has relevance in synthetic chemistry, especially in the formation of various derivatives. Research has shown its utility in synthesizing cyclopentano-N-methylphosphatidylethanolamines through specific amination processes (Pajouhesh & Hancock, 1984). Furthermore, its role in regioselective Mannich reactions leading to chitosan derivatives has been highlighted (Omura, Taruno, Irisa, Morimoto, Saimoto, & Shigemasa, 2001).
Bioactive Compound Synthesis
This compound is also significant in synthesizing bioactive compounds. Studies have documented its use in creating aminocyclobutanes and aminocyclopropanes, which are key substructures in biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(13(11-14)8-5-9-13)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFIQASVJDZWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CCC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3012411.png)


[(5-methyl-1,2-oxazol-3-yl)methyl]amine](/img/structure/B3012415.png)
![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)

![2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3012422.png)
![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3012424.png)



![N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3012432.png)
amino}methyl)benzamide](/img/structure/B3012433.png)
